Acétylacétonate de manganèse(II)

Vue d'ensemble

Description

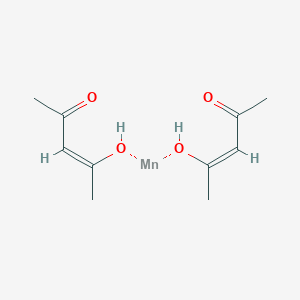

Manganese(II) acetylacetonate is a coordination complex derived from the acetylacetonate anion and manganese ions. It is a transition metal acetylacetonate that is trimeric in hydrocarbon solvents and monomeric and tetrahedral in its vapor state . This compound is known for its significant role in various chemical processes and applications due to its unique properties.

Applications De Recherche Scientifique

Manganese(II) acetylacetonate has a wide range of applications in scientific research, including:

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mécanisme D'action

Target of Action

Manganese(II) acetylacetonate, often abbreviated as Mn(acac)2, is a coordination complex derived from the acetylacetonate anion and manganese ions . The primary targets of this compound are various biochemical reactions where it acts as a catalyst or a precursor for nanoparticle research and polymer science .

Mode of Action

Manganese(II) acetylacetonate interacts with its targets through its unique structure and reactivity. The ligand acetylacetonate is a β-diketone, which exists in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms bind to the manganese to form a six-membered chelate ring . This structure allows the compound to act as a catalyst in a plethora of reactions .

Biochemical Pathways

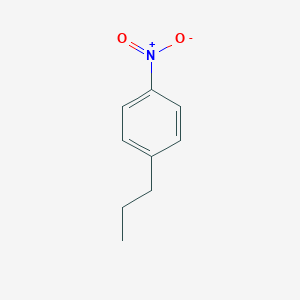

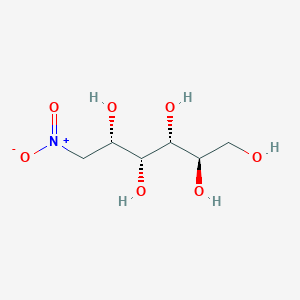

Manganese(II) acetylacetonate plays a significant role in various catalytic reactions. For instance, a manganese(II) acetylacetonate complex has been used as an effective and recyclable heterogeneous catalyst for the epoxidation of alkenes . Moreover, it has been involved in the oxidative cleavage of inactivated acetylacetone, resembling Dke1-catalyzed reactions of β-diketone and α-keto acid .

Pharmacokinetics

It’s known that the compound is trimeric in hydrocarbon solvents and monomeric and tetrahedral in its vapor state . These properties could influence its absorption, distribution, metabolism, and excretion, thus affecting its bioavailability.

Result of Action

The molecular and cellular effects of Manganese(II) acetylacetonate’s action are primarily seen in its role as a catalyst. It facilitates various chemical transformations, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to critical chemical transformations .

Action Environment

The action, efficacy, and stability of Manganese(II) acetylacetonate can be influenced by environmental factors. For instance, the deposition temperature can affect the physicochemical characteristics of the composite material when the compound is used in aerosol-assisted metal organic chemical vapor deposition . Furthermore, the compound’s reactivity and regio- and stereoselectivity have been attributed to aggregation, which can be influenced by the solution and solid-state environment .

Analyse Biochimique

Biochemical Properties

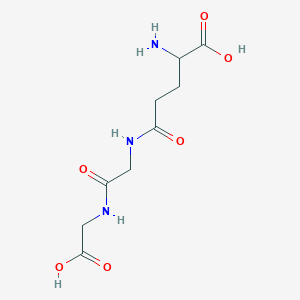

Manganese(II) acetylacetonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is often attributed to the aggregation of metal enolates .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Manganese(II) acetylacetonate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Manganese(II) acetylacetonate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Manganese(II) acetylacetonate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Manganese(II) acetylacetonate is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Manganese(II) acetylacetonate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

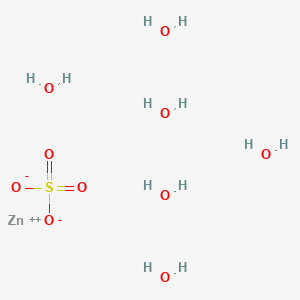

Synthetic Routes and Reaction Conditions: Manganese(II) acetylacetonate can be synthesized by treating a manganese salt with acetylacetone. The general reaction involves the treatment of manganese chloride with acetylacetone in the presence of a base to facilitate the removal of a proton from acetylacetone, shifting the equilibrium in favor of the complex formation . The reaction can be represented as: [ \text{Mn}^{2+} + 2 \text{Hacac} \rightarrow \text{Mn(acac)}_2 + 2 \text{H}^+ ]

Industrial Production Methods: In industrial settings, manganese(II) acetylacetonate is often produced by reacting manganese chloride with acetylacetone in an ethanol solution, followed by filtration and recrystallization to purify the product . The process ensures high purity and yield, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Manganese(II) acetylacetonate undergoes various chemical reactions, including:

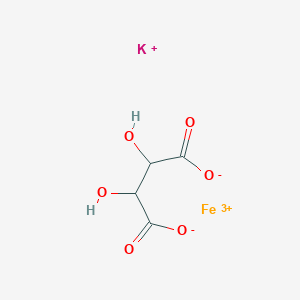

Oxidation: It can be oxidized to manganese(III) acetylacetonate using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to lower oxidation states under specific conditions.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Substitution: Various ligands can be introduced under controlled conditions to replace the acetylacetonate ligands.

Major Products:

Oxidation: Manganese(III) acetylacetonate.

Substitution: Complexes with different ligands depending on the reagents used.

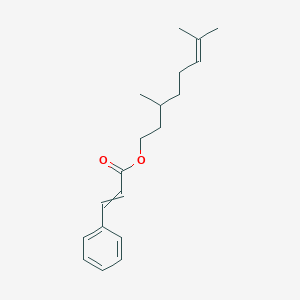

Comparaison Avec Des Composés Similaires

- Iron(III) acetylacetonate

- Cobalt(II) acetylacetonate

- Nickel(II) acetylacetonate

- Copper(II) acetylacetonate

Comparison: Manganese(II) acetylacetonate is unique due to its specific coordination properties and reactivity. Compared to other metal acetylacetonates, it exhibits distinct oxidation states and catalytic activities, making it suitable for specific applications in organic synthesis and material science .

Propriétés

Numéro CAS |

14024-58-9 |

|---|---|

Formule moléculaire |

C10H16MnO4 |

Poids moléculaire |

255.17 g/mol |

Nom IUPAC |

4-hydroxypent-3-en-2-one;manganese |

InChI |

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

Clé InChI |

VNNDVNZCGCCIPA-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] |

SMILES isomérique |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mn] |

SMILES canonique |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] |

Key on ui other cas no. |

14024-58-9 |

Description physique |

Beige solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

17272-66-1 (Parent) |

Synonymes |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origine du produit |

United States |

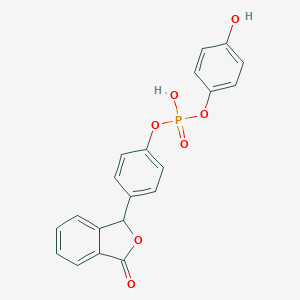

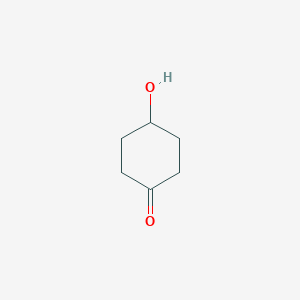

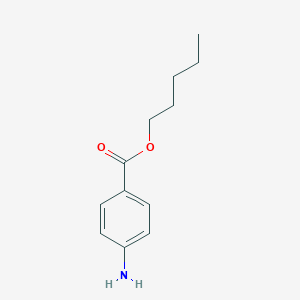

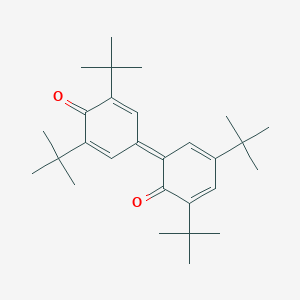

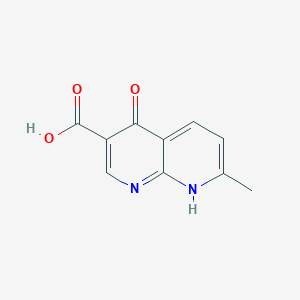

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.